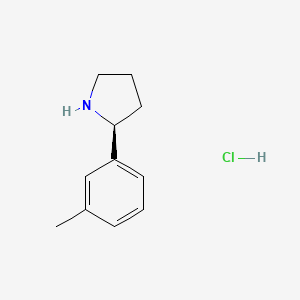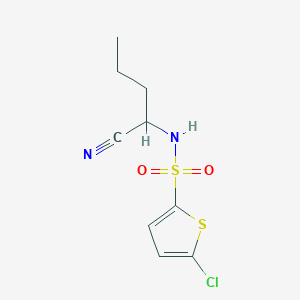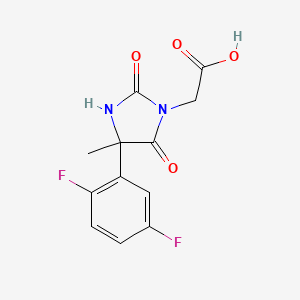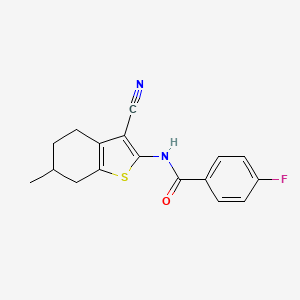
(R)-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound characterized by the presence of a purine base linked to a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide to form a phosphonate ester. This ester is then hydrolyzed to yield the phosphonic acid . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by methanolysis to produce the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be used to efficiently produce phosphonic acids from phosphonates . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have diverse applications in different scientific fields .
Applications De Recherche Scientifique
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular pathways, modulating various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acids, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific purine base and phosphonic acid combination. This unique structure imparts distinct biochemical properties, making it valuable for targeted scientific applications .
Propriétés
Formule moléculaire |
C9H14N5O4P |
|---|---|
Poids moléculaire |
287.21 g/mol |
Nom IUPAC |
[(2R)-1-(7H-purin-6-ylamino)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-10-8-7-9(12-3-11-7)14-4-13-8/h3-4,6H,2,5H2,1H3,(H2,15,16,17)(H2,10,11,12,13,14)/t6-/m1/s1 |
Clé InChI |
RJROFEJTZJJGLM-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
SMILES canonique |
CC(CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


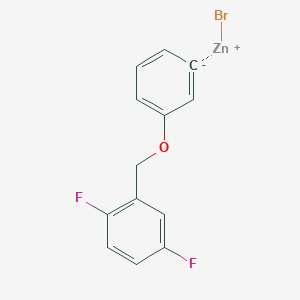
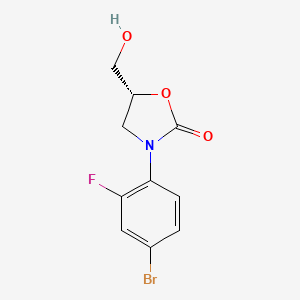



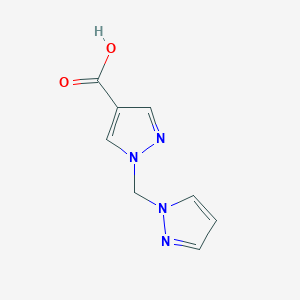
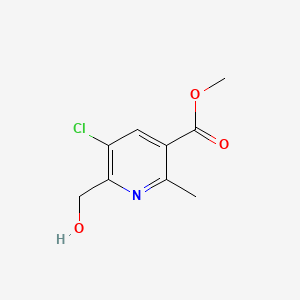
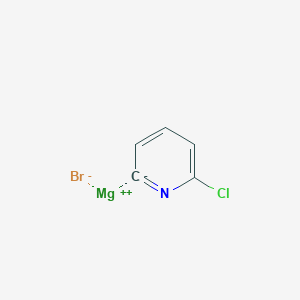
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)

